molecular formula C24H16Cl2N4O2S B2568214 3-(4-chlorobenzyl)-2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034573-32-3

3-(4-chlorobenzyl)-2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2568214
CAS No.: 2034573-32-3
M. Wt: 495.38
InChI Key: XDVXXWAFYBCFLK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves several steps. Notably, a copper-catalyzed approach has been reported . In this method, benzyl amines react with benzyl anthranilamides in the presence of copper acetate and tetra-n-butylammonium bromide (TBAB). The reaction yields 2,3-disubstituted quinazolin-4(3H)-one derivatives, including Compound X. This synthetic route provides an efficient and practical access to the target compound .


Molecular Structure Analysis

   Cl     |     N    / \   C   C   |   |   C   C  / \ / \ C   S   N |       | C       C  \     /   C   C    \ /     N 

Chemical Reactions Analysis

Compound X may participate in various chemical reactions due to its functional groups. Further studies are needed to explore its reactivity with different reagents and conditions. Notably, quinazolin-4(3H)-ones exhibit diverse biological activities, making them interesting targets for synthetic chemistry .

Scientific Research Applications

Spectroscopic Studies and Theoretical Analyses

Quinazolinone derivatives have been characterized using a combination of experimental and theoretical techniques. For instance, Soliman et al. (2015) synthesized a hybrid compound closely related to the one and characterized it using elemental analysis, FTIR, and NMR spectroscopy. This study also explored the thione-thiol tautomeric equilibria using DFT/B3LYP and HF methods, demonstrating the compound's potential in nonlinear optics (NLO) properties due to its calculated polarizability and first hyperpolarizability. The molecular electrostatic potential (MEP) analysis within this research highlighted regions prone to electrophilic and nucleophilic attacks, aiding in understanding the molecule's reactivity and interaction capabilities with other molecules (Soliman et al., 2015).

Antitumor and Cytotoxic Evaluation

Quinazolinone-oxadiazole conjugates have shown significant biological activities, including anticancer effects. Hassanzadeh et al. (2019) developed a multi-step reaction procedure for synthesizing quinazolinone-1,3,4-oxadiazole derivatives, evaluating their cytotoxic effects against MCF-7 and HeLa cell lines. Notably, certain derivatives displayed remarkable cytotoxic activity, suggesting their potential in cancer treatment strategies. These findings underscore the therapeutic promise of quinazolinone derivatives in oncology (Hassanzadeh et al., 2019).

Molecular Docking and Antitumor Activity

Further research into quinazolinone derivatives includes the synthesis and characterization of compounds with potential antitumor activities. Zhou et al. (2021) synthesized a derivative and conducted molecular docking studies to predict its interactions with specific proteins, demonstrating its antitumor efficacy against human hepatoma and melanoma cells. This study exemplifies how quinazolinone derivatives can be tailored and analyzed for specific biological activities, providing a foundation for developing new therapeutic agents (Zhou et al., 2021).

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl2N4O2S/c25-16-11-9-15(10-12-16)13-30-23(31)18-6-2-4-8-20(18)27-24(30)33-14-21-28-22(29-32-21)17-5-1-3-7-19(17)26/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVXXWAFYBCFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC=CC=C4Cl)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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